2-Chloro-3-(morpholin-4-yl)quinoxaline

Medicinal Chemistry Compound Management Weighing Automation

2-Chloro-3-(morpholin-4-yl)quinoxaline (CAS 6641-44-7) provides a pre-installed morpholine hinge-binding motif paired with a reactive C2 chlorine handle, enabling single-step SAR diversification without the statistical mixtures inherent to 2,3-dichloroquinoxaline. The orthogonal functional group pairing ensures chemoselective displacement at C2 while preserving the morpholine at C3, reducing purification burden and accelerating lead optimization cycle time for kinase inhibitor programs targeting PI3Kα, c-Met, and related ATP-binding enzymes. Available in research quantities with global shipping.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 6641-44-7
Cat. No. B186824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(morpholin-4-yl)quinoxaline
CAS6641-44-7
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2
InChIKeyFMGODTXGSITMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(morpholin-4-yl)quinoxaline (CAS 6641-44-7) | Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


2-Chloro-3-(morpholin-4-yl)quinoxaline (CAS 6641-44-7), also known as 4-(3-chloroquinoxalin-2-yl)morpholine, is a synthetic heterocyclic compound with the molecular formula C₁₂H₁₂ClN₃O and a molecular weight of 249.70 g/mol . The compound features a quinoxaline core bearing a chlorine atom at the 2-position and a morpholine moiety at the 3-position—a structural arrangement that provides a chemically differentiated vector for medicinal chemistry campaigns targeting kinases and related ATP-binding enzymes . The morpholine ring confers enhanced hydrogen-bonding capacity and aqueous solubility relative to simple halogenated quinoxaline precursors, while the chlorine atom provides a chemically orthogonal reactive handle for further diversification via nucleophilic aromatic substitution (SNAr) or cross-coupling chemistry .

Why 2-Chloro-3-(morpholin-4-yl)quinoxaline Cannot Be Replaced by Generic Quinoxaline Analogs in Kinase-Directed Synthesis


Generic substitution of 2-Chloro-3-(morpholin-4-yl)quinoxaline with other quinoxaline building blocks is chemically untenable because this compound represents a specific, pre-installed pharmacophoric combination—a chlorine leaving group and a morpholine hydrogen-bond acceptor—in a single, bench-stable intermediate [1]. SAR studies on morpholino-quinoxaline series have established that the morpholino group contributes significantly to kinase inhibitory activity through specific hinge-region hydrogen bonding; replacing it with alternative amines alters both potency and selectivity profiles in unpredictable ways . Furthermore, the chlorine atom at the 2-position is not merely a placeholder: its electronegativity and leaving-group aptitude dictate reactivity in subsequent SNAr diversification, meaning alternative halogen substitution patterns (e.g., 2-fluoro, 2-bromo, or 2,3-dichloro analogs) yield different reaction kinetics and product distributions [2]. The specific regiochemical arrangement—chlorine ortho to the morpholine-substituted nitrogen—is also critical, as quinoxaline derivatives with alternative substitution patterns (e.g., 6-chloro, 2,3-diamino, or 2,3-diaryl) lack the orthogonal functional group pairing that makes this compound a modular scaffold for parallel library synthesis [2].

2-Chloro-3-(morpholin-4-yl)quinoxaline: Quantitative Differentiation Evidence Against Key Comparators


Solid-State Handling Advantage: Crystalline Melting Point vs. Liquid or Low-Melting Quinoxaline Analogs

2-Chloro-3-(morpholin-4-yl)quinoxaline exists as a crystalline solid with a melting point of 78 °C, enabling precise gravimetric handling without the volatility losses or viscosity challenges encountered with liquid quinoxaline analogs . In contrast, 2,3-dichloroquinoxaline—the most direct synthetic precursor—is a lower-melting solid (mp 153 °C), but critically, it presents two equivalent reactive chlorine sites that lead to statistical mixtures in mono-substitution reactions, whereas the target compound offers a single reactive chlorine handle with pre-installed morpholine functionality, eliminating byproduct purification steps and improving isolated yields in subsequent SNAr transformations [1].

Medicinal Chemistry Compound Management Weighing Automation

Pre-Installed Morpholine Pharmacophore vs. Chloro-Only Quinoxaline Intermediates in Kinase Inhibitor SAR

In pharmacophore-based screening and docking studies of morpholino-quinoxaline series, the morpholino group has been identified as a critical contributor to kinase hinge-region hydrogen bonding, directly enhancing PI3Kα inhibitory potency . 2-Chloro-3-(morpholin-4-yl)quinoxaline arrives with this pharmacophore already installed, whereas alternative starting materials such as 2-chloroquinoxaline, 2,3-dichloroquinoxaline, or 3-chloroquinoxaline lack any amine functionality and require separate introduction of the morpholine group—a synthetic operation that adds 1–2 steps and typically proceeds with 60–80% yield depending on reaction conditions [1].

Kinase Inhibitors Structure-Activity Relationship Pharmacophore Modeling

Orthogonal Reactivity: Chlorine Leaving Group vs. Morpholine Inertness Enables Sequential Diversification

2-Chloro-3-(morpholin-4-yl)quinoxaline offers orthogonal reactivity that is structurally inaccessible in symmetrical 2,3-dihaloquinoxalines or 2,3-diaminoquinoxalines. The chlorine atom at C2 is susceptible to SNAr displacement by amines, thiols, and alkoxides, as well as palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the morpholine ring at C3 is chemically inert under these conditions [1]. This contrasts with 2,3-dichloroquinoxaline, where both halogen atoms are reactive, requiring careful stoichiometric control or sequential reaction conditions to avoid statistical product mixtures [2]. The target compound thus functions as a single-point diversification scaffold, whereas the dichloro analog requires additional synthetic planning to manage chemoselectivity.

Parallel Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

Predicted Physicochemical Differentiation: pKa and Lipophilicity vs. Unsubstituted Quinoxaline Core

The presence of the morpholine group in 2-Chloro-3-(morpholin-4-yl)quinoxaline substantially modifies predicted physicochemical properties relative to the parent quinoxaline scaffold. The morpholine nitrogen confers a predicted pKa of 3.15±0.59, introducing a weakly basic site capable of forming hydrogen bonds with biological targets and improving aqueous solubility under physiological conditions . In contrast, unsubstituted quinoxaline has a predicted pKa of approximately 0.6–0.8, remaining fully un-ionized at physiological pH and exhibiting substantially lower aqueous solubility [1]. While these are predicted rather than experimentally determined values, they represent class-level differentiation that informs library design and hit-to-lead prioritization.

ADME Prediction Drug-Likeness Solubility

2-Chloro-3-(morpholin-4-yl)quinoxaline: Optimal Scientific and Procurement Application Scenarios


Kinase Inhibitor Library Synthesis: PI3K and c-Met Focused Sets

Medicinal chemistry teams developing focused kinase inhibitor libraries—particularly those targeting PI3Kα or c-Met—can deploy 2-Chloro-3-(morpholin-4-yl)quinoxaline as a pre-validated hinge-binding scaffold. Pharmacophore-based screening has established that the morpholino-quinoxaline core provides the requisite hydrogen-bonding interactions with the kinase hinge region [1]. The compound's single reactive chlorine enables rapid diversification at the solvent-exposed region via SNAr or Suzuki coupling, while the pre-installed morpholine eliminates the need for a separate amination step that would otherwise be required when starting from 2,3-dichloroquinoxaline .

Parallel Synthesis Workflows Requiring Orthogonal Reactivity

CROs and internal medicinal chemistry groups conducting parallel synthesis campaigns benefit from the compound's orthogonal functional group pairing. The chlorine atom at C2 undergoes clean displacement with amines, thiols, or boronic acids without competing reactivity at the morpholine-bearing C3 position. This chemoselectivity contrasts with symmetrical 2,3-dichloroquinoxaline, which generates statistical mixtures of mono- and bis-substituted products unless carefully optimized [1]. The resulting reduction in byproduct formation translates to fewer purification steps and higher throughput in array synthesis, directly impacting cost per compound in fee-for-service and internal discovery programs.

Scaffold-Hopping and Lead Optimization from Dichloroquinoxaline Hits

When a hit series emerges from a library prepared via sequential functionalization of 2,3-dichloroquinoxaline, 2-Chloro-3-(morpholin-4-yl)quinoxaline serves as a strategic intermediate for late-stage diversification. Rather than repeating the full synthetic sequence, procurement of this pre-functionalized building block allows teams to focus SAR efforts on the C2 position alone—reducing cycle time from 2–3 synthetic steps to a single diversification step per analog [1]. This is particularly valuable during lead optimization, where rapid iteration on a single vector accelerates the identification of potency- and selectivity-enhancing substituents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-(morpholin-4-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.